molecular formula C27H32N2O2 B4086028 N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide

N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide

Cat. No. B4086028
M. Wt: 416.6 g/mol
InChI Key: DSWCSFQSPDSZNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide, also known as DMAPT, is a synthetic compound that has gained attention in the scientific community due to its potential as an anti-cancer agent. DMAPT is a derivative of parthenolide, a natural compound found in feverfew, a medicinal herb.

Mechanism of Action

N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide inhibits the activity of NF-κB by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for activating NF-κB. This inhibition leads to the downregulation of NF-κB target genes, which are involved in cell survival, proliferation, and inflammation. This compound has also been shown to induce oxidative stress in cancer cells, which can lead to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. This compound has been shown to have low toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has advantages as a potential anti-cancer agent due to its low toxicity in normal cells and its ability to induce apoptosis in cancer cells. However, its limitations include its low solubility in water and its instability in solution, which can affect its effectiveness in experiments.

Future Directions

Future research on N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide could focus on improving its solubility and stability in solution to increase its effectiveness as an anti-cancer agent. It could also be studied in combination with other anti-cancer agents to determine its potential as a chemotherapy drug. Additionally, this compound could be studied in animal models to determine its efficacy and safety in vivo.

Scientific Research Applications

N-[4-(dimethylamino)benzyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide has been shown to have anti-cancer properties in various types of cancer cells, including breast, prostate, lung, and pancreatic cancer cells. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell survival. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-N-[3-(4-methoxyphenyl)-3-phenylpropyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-21(30)29(20-22-10-14-25(15-11-22)28(2)3)19-18-27(23-8-6-5-7-9-23)24-12-16-26(31-4)17-13-24/h5-17,27H,18-20H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWCSFQSPDSZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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